6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine
Description
This compound is a pyrimidine derivative featuring a 5-nitro group, a 4-amino substituent, and a hydrazine-linked 2,4-dichlorophenyl moiety at position 4. The nitro group at position 5 introduces electron-withdrawing effects, which may enhance reactivity and influence binding to biological targets.
Synthesis of such compounds typically involves nucleophilic substitution reactions on chlorinated pyrimidine precursors. For example, hydrazine derivatives can displace chloro groups under reflux with bases like triethylamine, as seen in related pyrimidine syntheses .
Properties
IUPAC Name |
4-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N6O2/c12-7-2-1-6(8(13)3-7)4-17-18-11-9(19(20)21)10(14)15-5-16-11/h1-5H,(H3,14,15,16,18)/b17-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTVURRRDLWOOK-HAVNEIBRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine is a hydrazone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of hydrazide-hydrazones known for their diverse pharmacological properties, including antimicrobial and anticancer effects.
Chemical Structure
The molecular structure of 6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine features a pyrimidine ring substituted with a nitro group and a hydrazone linkage. Its IUPAC name reflects its complex architecture, which plays a crucial role in its biological interactions.
Antimicrobial Properties
Hydrazone derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal effects. The hydrazide-hydrazone moiety is particularly noted for its antibacterial properties against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
Anticancer Activity
The anticancer potential of hydrazone derivatives has also been documented, with some studies indicating that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The mechanism of action often involves interaction with DNA or specific enzymes related to cancer cell metabolism.
Case Studies
Recent studies have highlighted the efficacy of hydrazone compounds in treating resistant bacterial strains and various cancers:
- Antibacterial Study : A compound structurally related to our target showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value significantly lower than conventional antibiotics like ampicillin .
- Anticancer Research : Another study demonstrated that a similar hydrazone derivative exhibited notable cytotoxicity against human cancer cell lines, suggesting that the nitro group may enhance the compound's effectiveness by facilitating reactive oxygen species (ROS) generation .
The biological activity of 6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine is hypothesized to involve:
- Enzyme Inhibition : Binding to target enzymes such as DNA gyrase or topoisomerases, disrupting DNA replication in bacteria and cancer cells.
- Cell Membrane Disruption : Interfering with bacterial cell wall synthesis or integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
The target compound’s activity and physicochemical properties can be contextualized against pyrimidines with varying substituents:
Key Observations :
- Lipophilicity : The 2,4-dichlorophenyl group in the target compound increases lipophilicity compared to fluorophenyl () or methoxyphenyl substituents, which may enhance cellular uptake but reduce aqueous solubility .
- Conformational Rigidity: The (E)-hydrazine linker in the target compound imposes spatial constraints, contrasting with flexible aminomethyl groups in ’s compound. This rigidity may improve target selectivity .
Crystallographic and Conformational Analysis
highlights that substituent orientation impacts molecular packing and hydrogen bonding. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
